molecular formula C9H16O2 B13925136 2-Cyclopropyl-2,4,5-trimethyl-1,3-dioxolane CAS No. 61920-38-5

2-Cyclopropyl-2,4,5-trimethyl-1,3-dioxolane

Cat. No.: B13925136
CAS No.: 61920-38-5
M. Wt: 156.22 g/mol
InChI Key: LEEVJGAIZHHKFK-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2,4,5-trimethyl-1,3-dioxolane is an organic compound with the molecular formula C9H16O2. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is notable for its unique structure, which includes a cyclopropyl group and three methyl groups attached to the dioxolane ring. It has various applications in scientific research and industry due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2,4,5-trimethyl-1,3-dioxolane typically involves the reaction of cyclopropyl ketone with trimethyl orthoformate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. The reaction conditions generally include:

    Temperature: 60-80°C

    Catalyst: Acidic catalyst such as p-toluenesulfonic acid

    Solvent: Anhydrous conditions to prevent hydrolysis of intermediates

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2,4,5-trimethyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The methyl groups and cyclopropyl ring can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions include cyclopropyl ketones, alcohols, and substituted dioxolanes, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Cyclopropyl-2,4,5-trimethyl-1,3-dioxolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2,4,5-trimethyl-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The cyclopropyl group and methyl substitutions play a crucial role in determining the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethyl-1,3-dioxolane: Similar structure but lacks the cyclopropyl group.

    2,2,4-Trimethyl-1,3-dioxolane: Another dioxolane derivative with different methyl group positions.

    Cyclopropyl methyl ketone: Contains the cyclopropyl group but lacks the dioxolane ring.

Uniqueness

2-Cyclopropyl-2,4,5-trimethyl-1,3-dioxolane is unique due to the presence of both the cyclopropyl group and the dioxolane ring, which impart distinct chemical and physical properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

61920-38-5

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-cyclopropyl-2,4,5-trimethyl-1,3-dioxolane

InChI

InChI=1S/C9H16O2/c1-6-7(2)11-9(3,10-6)8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

LEEVJGAIZHHKFK-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(O1)(C)C2CC2)C

Origin of Product

United States

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